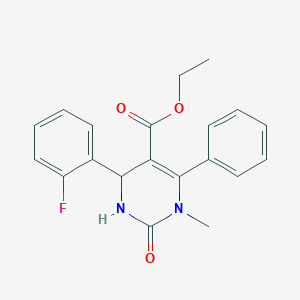

Ethyl 4-(2-fluorophenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

This compound belongs to the dihydropyrimidine (DHPM) class, which is structurally derived from the Biginelli reaction. DHPMs are known for diverse pharmacological activities, including anticancer, antiviral, and enzyme inhibitory properties . The target molecule features:

- 1-methyl substituent at the N1 position.

- 6-phenyl group at the C6 position.

- 4-(2-fluorophenyl) substituent at the C4 position.

- 2-oxo group in the pyrimidine ring.

- Ethyl ester at the C5 position.

Properties

IUPAC Name |

ethyl 6-(2-fluorophenyl)-3-methyl-2-oxo-4-phenyl-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O3/c1-3-26-19(24)16-17(14-11-7-8-12-15(14)21)22-20(25)23(2)18(16)13-9-5-4-6-10-13/h4-12,17H,3H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXLCGIOSCDULE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2F)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-fluorophenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound that belongs to the class of dihydropyrimidinones (DHPs), which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The compound is typically synthesized through the Biginelli reaction , a multicomponent reaction that combines ethyl acetoacetate, 2-fluorobenzaldehyde, and urea or thiourea derivatives. The reaction conditions can be optimized to yield high purity and good yields, often involving recrystallization techniques for purification .

Dihydropyrimidinones, including this compound, exhibit various biological activities primarily through their interactions with specific biological targets:

- Antitumor Activity : Studies have demonstrated that certain DHPs can inhibit the proliferation of cancer cell lines. For instance, compounds structurally similar to this compound have shown IC50 values in the micromolar range against MCF-7 breast cancer cells .

- PPAR Activation : Some derivatives have been identified as ligands for peroxisome proliferator-activated receptors (PPARs), which play crucial roles in metabolic regulation and inflammation. This interaction suggests potential applications in metabolic disorders .

- Antimicrobial Properties : The pyrimidine scaffold has been associated with antibacterial and antifungal activities. Compounds containing similar moieties have shown effectiveness against various pathogens due to their ability to disrupt cellular processes .

Case Studies

Several studies have reported on the biological activity of related compounds:

| Compound | Biological Activity | IC50 (μM) | Target |

|---|---|---|---|

| Ethyl 4-(4-fluorophenyl)-6-methyl-DHP | Antitumor | 11.8 | MCF-7 Cells |

| Ethyl 4-(3-methoxy-biphenyl)-DHP | Antitumor | 15.8 | MCF-7 Cells |

| Ethyl 4-(2-fluorophenyl)-6-methyl-thioxo-DHP | Antimicrobial | Not specified | Various Pathogens |

These findings highlight the promising potential of DHPs in cancer therapy and antimicrobial applications.

Pharmacological Profiles

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial studies suggest favorable profiles with good oral bioavailability and moderate clearance rates in animal models . Further investigations are necessary to elucidate the full pharmacological profile.

Comparison with Similar Compounds

Substituent Variations at Key Positions

Position N1

- Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate ():

Position C4

Position C6

- Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): C6 substituent: Methyl instead of phenyl. Impact: Reduced steric hindrance may enhance synthetic yield (21.7% vs. unknown for target) .

Functional Group Modifications

2-Oxo vs. 2-Thioxo

Ester Group Variations

Pharmacological and Physical Properties

Q & A

Basic Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl 4-(2-fluorophenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

- Methodology : Synthesis typically involves a Biginelli-like cyclocondensation reaction. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO, DCM) improve solubility of aromatic aldehydes and urea derivatives .

- Catalysts : Lewis acids (e.g., HCl, BF₃) or ionic liquids enhance reaction rates and yields .

- Temperature : Controlled heating (80–100°C) prevents decomposition of intermediates .

- Optimization Table :

| Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| DMSO | HCl | 90 | 68–72 | |

| Ethanol | BF₃·Et₂O | 80 | 58–63 |

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- X-ray Diffraction (XRD) : Resolves crystal packing and torsion angles. Use low-temperature (100 K) data collection to minimize thermal motion artifacts. For example, triclinic systems (space group P1) show mean C–C bond lengths of 0.003 Å and R factors < 0.051 .

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry; the 2-fluorophenyl group exhibits distinct splitting patterns (e.g., J = 8–12 Hz for ortho-F coupling) .

- Key Parameters :

- XRD : Data-to-parameter ratio > 20 ensures refinement reliability .

- NMR : Use deuterated DMSO for solubility and signal resolution .

Advanced Questions

Q. How can regioselectivity in substituent placement be controlled during synthesis?

- Mechanistic Insight : Steric and electronic effects govern substitution patterns. For example:

- Electron-withdrawing groups (e.g., -F) on the phenyl ring direct cyclization to the para position due to resonance stabilization .

- Bulky substituents (e.g., methyl at C6) favor cis-configured tetrahydropyrimidine rings .

- Experimental Validation :

- Compare XRD data of analogs (e.g., 2-fluorophenyl vs. 3-bromo-4-chlorophenyl derivatives) to confirm substituent orientation .

- Use DFT calculations to predict thermodynamic favorability of regioisomers .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- Case Study : Antimicrobial activity discrepancies arise from:

- Functional group variations : Thioxo (C=S) vs. oxo (C=O) at C2 alters hydrogen-bonding capacity with bacterial enzymes .

- Bioassay conditions : Varying MIC values due to solvent (DMSO vs. water) or bacterial strains .

- Resolution Protocol :

Standardize bioassays (e.g., CLSI guidelines for MIC testing).

Perform molecular docking to correlate substituent effects with target binding (e.g., dihydrofolate reductase) .

Q. How can thermal stability and solubility be optimized for pharmacological studies?

- Thermal Analysis :

- TGA/DSC : Degradation onset > 200°C indicates suitability for high-temperature formulations .

- Solubility Enhancement :

- Co-crystallization : Use GRAS co-formers (e.g., succinic acid) to improve aqueous solubility .

- Prodrug design : Ester hydrolysis (e.g., ethyl → carboxylate) increases polarity .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.